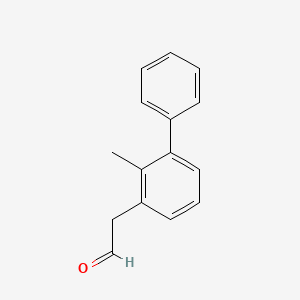
Impurity A of Bifenthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Impurity A of Bifenthrin is a byproduct formed during the synthesis of Bifenthrin, a widely used pyrethroid insecticide. Bifenthrin is known for its effectiveness in controlling a broad spectrum of pests in agriculture and public health. Impurity A, while not the primary focus of Bifenthrin production, is significant due to its potential impact on the purity and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Impurity A typically occurs during the production of Bifenthrin. Bifenthrin is synthesized through the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. During this process, various side reactions can lead to the formation of impurities, including Impurity A .
Industrial Production Methods
In industrial settings, the production of Bifenthrin involves several steps, including the preparation of intermediates, esterification, and purification. Impurity A is typically formed during the esterification step and can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
Impurity A of Bifenthrin can undergo various chemical reactions, including:
Oxidation: Impurity A can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Impurity A into less complex molecules.
Substitution: Substitution reactions can replace functional groups in Impurity A with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Impurity A can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Impurity A of Bifenthrin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Bifenthrin.
Biology: Studied for its potential biological activity and effects on non-target organisms.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Used in the development of improved synthesis and purification methods for Bifenthrin.
Mechanism of Action
The mechanism of action of Impurity A is not as well-studied as that of Bifenthrin. it is believed to interact with similar molecular targets, such as voltage-gated sodium channels in insects. This interaction can disrupt normal nerve function, leading to paralysis and death of the target pests .
Comparison with Similar Compounds
Similar Compounds
Impurity A can be compared with other impurities formed during the synthesis of pyrethroid insecticides, such as:
Impurity B of Bifenthrin: Another byproduct with similar chemical properties.
Impurity C of Bifenthrin: Formed through different side reactions during synthesis.
TFP Anhydride: A related impurity identified in the production of Bifenthrin.
Uniqueness
Impurity A is unique due to its specific formation pathway and its potential impact on the overall purity and efficacy of Bifenthrin. Understanding and controlling the formation of Impurity A is crucial for producing high-quality Bifenthrin with minimal impurities .
Properties
IUPAC Name |
2-(2-methyl-3-phenylphenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-13(10-11-16)8-5-9-15(12)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJJCTDJGALULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














